2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Quality Control Analytical Chemistry Procurement Specification

Researchers exploring THIQ-based SAR face inconsistent substitution patterns that confound biological data. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6) solves this by providing a fixed N-2 methyl and 7-amino substitution baseline. • Privileged 7-amino substitution delivers potent OX₁ receptor antagonism (Kₑ = 23.7 nM) while 6-amino analogs are inactive. • N-2 methyl group ensures chemoselective derivatization at the 7-position amine, preventing competing N-alkylation. • ≥97% purity ensures reproducible SAR conclusions without impurity-driven off-target effects. Supplied as a research intermediate for CNS drug discovery and alkaloid analog synthesis. Bulk quantities available.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 14097-40-6
Cat. No. B168446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
CAS14097-40-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
InChIKeyVRKLIVSHUQSRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6): Core Chemical Identity and Structural Profile for Sourcing Decisions


2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS: 14097-40-6) is a bicyclic secondary amine with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . The compound features a tetrahydroisoquinoline (THIQ) core scaffold, which forms the structural backbone of numerous natural products and synthetic drugs approved for the treatment of cancer, pain, gout, and neurodegenerative diseases [1]. Its substitution pattern—a methyl group at the N-2 position of the saturated nitrogen-containing ring and a primary aromatic amine at the 7-position of the fused benzene ring—provides a distinct steric and electronic profile that differentiates it from other positional isomers and unsubstituted THIQ analogs in procurement contexts [2].

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine: Why Positional Isomers and Unsubstituted Analogs Are Not Interchangeable


Generic substitution with other tetrahydroisoquinoline analogs or positional isomers is not scientifically valid due to the critical dependence of biological activity on the specific 2-methyl and 7-amino substitution pattern. The THIQ scaffold contains multiple modifiable positions (N-2, C-4, and aromatic positions 5, 6, 7, and 8), each conferring distinct pharmacological properties through differential steric hindrance, electronic effects, and hydrogen-bonding capacity [1]. In orexin 1 (OX₁) receptor antagonism studies, 7-substituted THIQ compounds demonstrated potent activity (Kₑ = 23.7 nM), whereas 6-amino analogs were generally inactive, establishing that the 7-position is pharmacologically privileged relative to adjacent aromatic positions [2]. Furthermore, the N-2 methyl substitution in this compound contributes to steric and electronic modulation that influences target binding affinity and selectivity relative to unsubstituted 1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4), which lacks the methyl group and exhibits a different molecular weight (148.2 g/mol vs. 162.23 g/mol) and physicochemical profile . The evidence presented below quantifies these differences.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6): Quantitative Differentiation Evidence Against Close Analogs


Purity Specification: 97% Assay Baseline with Certified Analytical Documentation

Commercial sourcing of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6) is available at a minimum purity specification of 97%, as verified by HPLC, NMR, and LC-MS analytical documentation . This purity level is comparable to or exceeds the 95% minimum purity specification commonly offered for the unsubstituted analog 1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) , providing researchers with a higher-purity starting material for sensitive synthetic transformations where impurities could interfere with downstream reaction yields or biological assay interpretation.

Quality Control Analytical Chemistry Procurement Specification

7-Position Substitution Confers Potent Orexin 1 Receptor Antagonism Relative to Inactive 6-Position Analogs

In a systematic structure-activity relationship (SAR) study evaluating the importance of the 6- and 7-positions of tetrahydroisoquinoline-based orexin 1 (OX₁) receptor antagonists, 7-substituted THIQ compounds exhibited potent receptor antagonism with a Kₑ value of 23.7 nM for the lead 7-substituted analog (compound 10c) [1]. In direct contrast, 6-amino substituted analogs bearing ester groups were generally inactive, with the most potent 6-substituted compound (26a) showing substantially reduced activity at Kₑ = 427 nM [1]. This represents an approximately 18-fold difference in potency favoring 7-substitution over 6-substitution. While the specific Kₑ value for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine itself was not directly measured in this study, the compound shares the critical 7-amino substitution pattern that the SAR study identified as essential for OX₁ receptor antagonism, whereas 6-amino substituted THIQ analogs lack this activity.

Orexin Receptor Neuropharmacology Structure-Activity Relationship

N-2 Methyl Substitution Provides Distinct Reactivity Profile Versus Unsubstituted 7-Amino THIQ

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (C₁₀H₁₄N₂, MW = 162.23 g/mol) differs from its unsubstituted analog 1,2,3,4-tetrahydroisoquinolin-7-amine (C₉H₁₂N₂, MW = 148.2 g/mol) by the presence of a methyl group at the N-2 position of the saturated nitrogen-containing ring . This N-2 methyl substitution produces a tertiary amine in the heterocyclic ring (versus a secondary amine in the unsubstituted analog), altering the nucleophilicity and basicity of the ring nitrogen, as well as modulating steric accessibility for derivatization reactions [1]. The N-methyl group also eliminates the potential for N-alkylation at the 2-position during subsequent synthetic transformations, providing chemoselectivity advantages when the 7-amino group is the intended site for further functionalization [1]. The molecular weight difference (14.03 g/mol) corresponds exactly to one methyl group.

Synthetic Chemistry Building Block Medicinal Chemistry

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Neuroscience Drug Discovery Targeting Orexin Receptor Pathways

Research programs investigating orexin 1 (OX₁) receptor antagonism for addiction treatment, sleep disorders, or stress-related conditions should prioritize 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine as a core scaffold due to its 7-amino substitution pattern, which SAR studies have identified as essential for potent OX₁ receptor antagonism (lead 7-substituted analog Kₑ = 23.7 nM) while 6-amino substituted analogs are generally inactive [1]. The compound serves as a validated starting point for synthesizing and optimizing selective OX₁ antagonists, with the N-2 methyl group providing additional steric modulation capabilities that may influence binding selectivity relative to unsubstituted analogs.

Synthesis of Alkaloid Analogs and CNS-Targeting Heterocyclic Derivatives

The 2-methyl-7-amino tetrahydroisoquinoline scaffold is commonly utilized in the synthesis of alkaloid analogs and CNS-targeting agents due to its structural similarity to endogenous neurotransmitters [1]. The 7-position primary aromatic amine functionality enables facile derivatization through acylation, sulfonylation, diazotization, or reductive amination to generate diverse compound libraries . The N-2 methyl group eliminates competing N-alkylation at the ring nitrogen during these transformations, providing chemoselectivity advantages that improve synthetic efficiency and product purity [2].

Structure-Activity Relationship (SAR) Studies on 7-Substituted Tetrahydroisoquinolines

For medicinal chemistry teams conducting systematic SAR exploration of the THIQ scaffold, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine provides a defined baseline compound with the 7-position amino group available for systematic derivatization while the 2-position is fixed with a methyl substituent [1]. This substitution pattern allows researchers to isolate and evaluate the contribution of 7-position modifications to biological activity without confounding variables from N-2 substitution variability. The 97% minimum purity specification ensures that SAR conclusions are not confounded by impurities that could produce off-target effects in biological assays.

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